

Application Note: Comprehensive Characterization of 1H-Benzimidazol-5-ol Hydrobromide

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Compound of Interest

Compound Name:	1H-benzimidazol-5-ol hydrobromide
CAS No.:	1984118-08-2; 41292-65-3
Cat. No.:	B2479793

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Introduction & Chemical Context

1H-benzimidazol-5-ol hydrobromide (CAS: 1984118-08-2 for salt; 41292-65-3 for free base) is a critical intermediate in the synthesis of high-performance polymers (polybenzimidazoles), pharmaceutical active pharmaceutical ingredients (APIs), and vitamin B12 biosynthetic precursors.

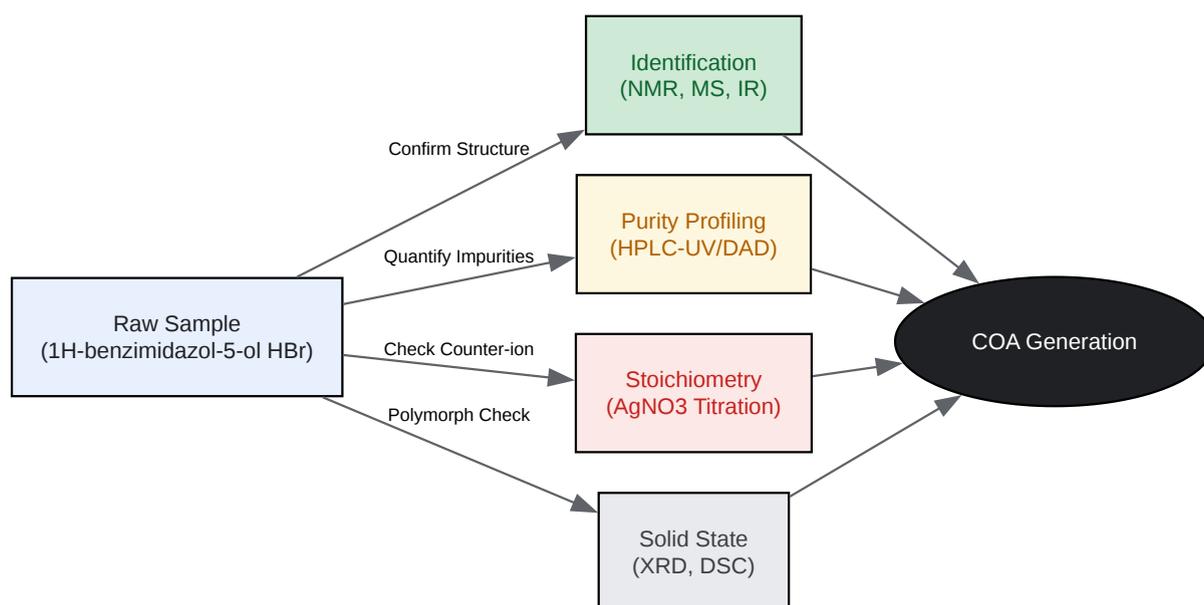
The molecule presents unique analytical challenges due to its amphoteric nature (basic imidazole ring + acidic phenolic group) and prototropic tautomerism. Furthermore, the hydrobromide salt form introduces the need for precise counter-ion stoichiometry and hygroscopicity management.

Physicochemical Profile

Property	Characteristic	Analytical Implication
Core Structure	Benzimidazole fused ring	UV active (λ_{max} ~280-290 nm); Fluorescence capability.
Functional Groups	C5-Hydroxyl (-OH)	Oxidation sensitive (quinoid formation); pKa ~9.5 (phenol).
Salt Form	Hydrobromide (HBr)	Water soluble; requires halide quantification; potential hygroscopicity.
Tautomerism	1H vs. 3H shift	N-H proton is mobile in solution; complicates NMR interpretation without acidification.

Analytical Workflow Strategy

The characterization strategy must validate identity, purity, and salt stoichiometry. The following workflow integrates orthogonal techniques to ensure a self-validating dataset.



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Figure 1: Integrated analytical workflow for salt characterization. High-contrast nodes ensure readability.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantify purity and detect oxidative degradants (e.g., benzimidazole-4,7-dione derivatives).

Method Rationale

The basic imidazole nitrogen (pKa ~5.5) causes peak tailing on standard silica columns due to silanol interactions. We employ an acidic mobile phase (0.1% TFA) to keep the imidazole fully protonated and the phenol non-ionized, ensuring sharp peak symmetry.

Operating Parameters

Parameter	Setting
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 280 nm (Phenol max) and 254 nm (Aromatic)
Injection Vol	5-10 μ L

Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	40	60
18.0	5	95
20.0	95	5
25.0	95	5 (Re-equilibration)

Sample Preparation[2][3][4]

- Weigh 10 mg of sample.[1]
- Dissolve in 10 mL of 10:90 Methanol:Water (0.1% TFA). Note: High organic content in the diluent can cause peak distortion for early eluting salts.
- Filter through 0.22 μm PVDF filter.

Protocol 2: Structural Identification (NMR)

Objective: Confirm the 5-hydroxy substitution pattern and rule out the 4-hydroxy isomer.

Tautomerism Challenge

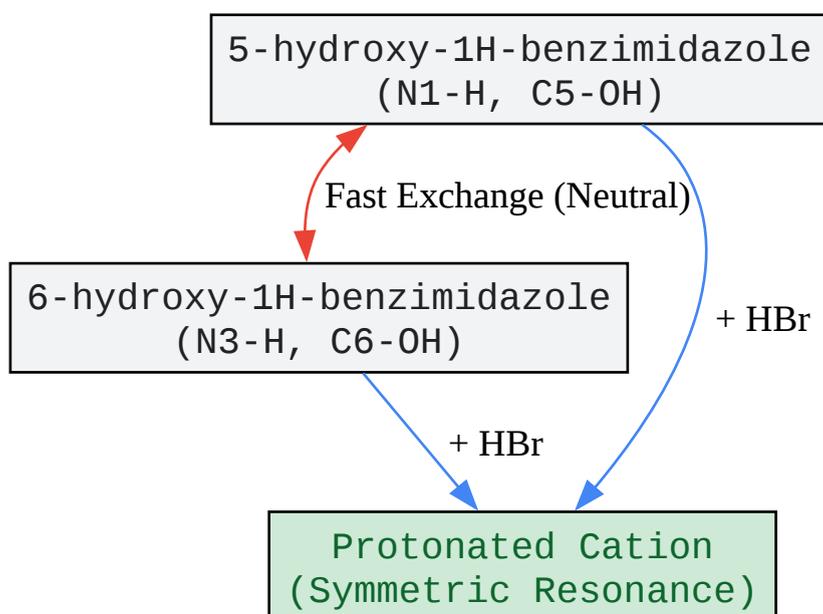
In neutral solvents (DMSO-d₆), the N-H proton exchanges rapidly between N1 and N3. This makes C5 and C6 appear equivalent or broadened.

- Solution: The HBr salt is already acidic. However, adding a drop of DCI or TFA-d to the NMR tube forces the protonation of the imidazole ring, locking the symmetry and sharpening the signals.

Expected 1H NMR Signals (DMSO-d₆ + DCI)

- δ 9.5-10.0 ppm (s, 1H): Phenolic -OH (Exchangeable).
- δ 9.0-9.2 ppm (s, 1H): H-2 (Proton between nitrogens). Diagnostic for benzimidazole core.

- δ 7.6 ppm (d, 1H, J=8.5 Hz): H-7 (Ortho to H-6).
- δ 7.1 ppm (d, 1H, J=2.0 Hz): H-4 (Ortho to OH, meta to H-6).
- δ 6.9 ppm (dd, 1H, J=8.5, 2.0 Hz): H-6.



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Figure 2: Acidification (Salt formation) stabilizes the resonance structure, simplifying NMR interpretation.

Protocol 3: Counter-ion Quantification (Bromide)

Objective: Determine the precise molar ratio of HBr to base. Theoretical Br content is ~34.6% (based on MW ~231.05 for Monohydrobromide).

Method: Potentiometric Titration

- Equipment: Autotitrator with a Silver/Sulfide ion-selective electrode (ISE) or Silver Ring Electrode.
- Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized.
- Solvent: 50 mL Water + 1 mL 5M Nitric Acid (to prevent silver oxide formation).

- Procedure:
 - Dissolve ~150 mg of sample (accurately weighed) in the solvent.
 - Titrate with AgNO₃ to the potentiometric endpoint.
 - Calculation:

Impurity Profiling & Stability

Key Degradation Pathway: Oxidation

Phenolic benzimidazoles are susceptible to oxidation, forming benzimidazole-4,7-diones (quinones), which appear as colored impurities (often pink or brown) and elute later in RP-HPLC.

- Precursor Impurity: 3,4-diaminophenol (Starting material). Detectable by LC-MS (M+H = 125).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light.

References

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Sources

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